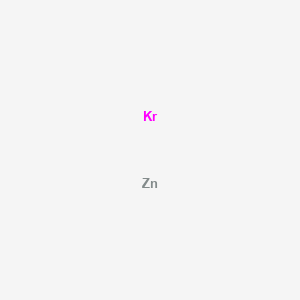
Krypton;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Krypton;ZINC is a compound that combines the noble gas krypton with zinc. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Zinc is a bluish-white, lustrous metal represented by the symbol “Zn” and atomic number 30
準備方法
Synthetic Routes and Reaction Conditions
The preparation of organozinc compounds, including those involving krypton, typically involves the reaction of zinc metal with alkyl halides under anhydrous conditions . For example, diethylzinc can be prepared by heating ethyl iodide in the presence of zinc metal . The reaction conditions often require air-free techniques due to the pyrophoric nature of organozinc compounds .
Industrial Production Methods
Industrial production of organozinc compounds often involves the use of active zinc and modern electrolysis techniques . These methods allow for the large-scale synthesis of organozinc reagents, which are then used in various applications, including organic synthesis and catalysis .
化学反応の分析
Types of Reactions
Krypton;ZINC compounds can undergo various types of chemical reactions, including:
Oxidation: Krypton can react with highly electronegative elements like fluorine to form krypton difluoride (KrF2).
Reduction: Organozinc compounds can participate in reduction reactions, often acting as reducing agents.
Substitution: Organozinc compounds can undergo substitution reactions with electrophiles, leading to the formation of new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in reactions involving krypton and zinc include fluorine for oxidation reactions and alkyl halides for the preparation of organozinc compounds . The reactions often require specific conditions, such as low temperatures and anhydrous environments, to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving krypton and zinc include krypton difluoride (KrF2) and various organozinc compounds, such as diethylzinc
科学的研究の応用
Krypton;ZINC compounds have a wide range of scientific research applications, including:
作用機序
The mechanism of action of krypton;ZINC compounds involves the interaction of zinc ions with biological molecules and the formation of stable complexes. Zinc ions can act as cofactors for various enzymes and proteins, facilitating biochemical reactions and maintaining cellular functions . The high electronegativity of fluorine allows krypton to form stable compounds like krypton difluoride, which can act as strong oxidizing agents .
類似化合物との比較
Similar Compounds
Xenon;ZINC: Similar to krypton, xenon can form compounds with zinc, such as xenon difluoride (XeF2).
Uniqueness
Krypton;ZINC compounds are unique due to the combination of a noble gas with a transition metal.
特性
CAS番号 |
166737-54-8 |
|---|---|
分子式 |
KrZn |
分子量 |
149.2 g/mol |
IUPAC名 |
krypton;zinc |
InChI |
InChI=1S/Kr.Zn |
InChIキー |
BCMBFGZVRBVHBW-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Kr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
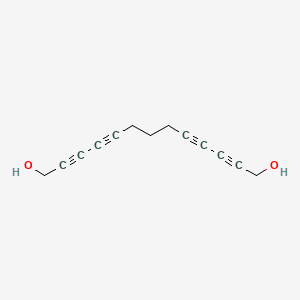
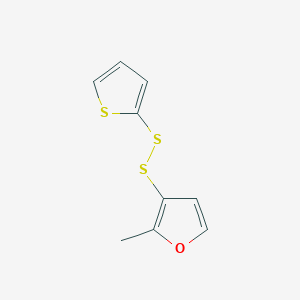
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
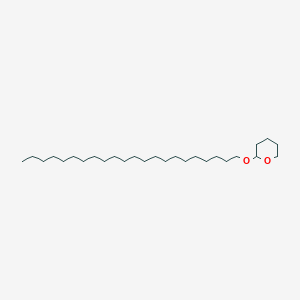

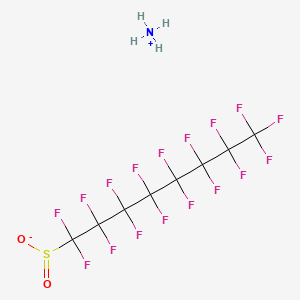
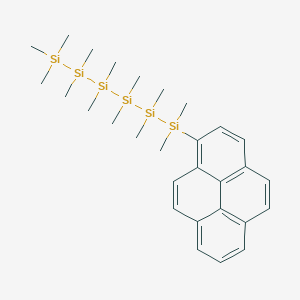
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
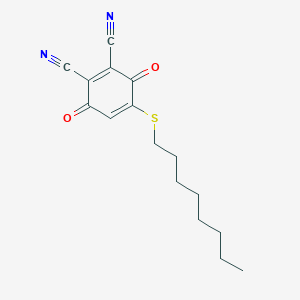
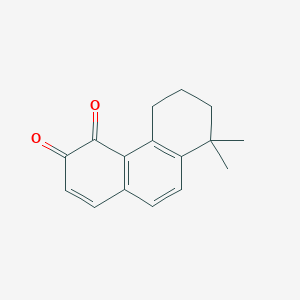
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
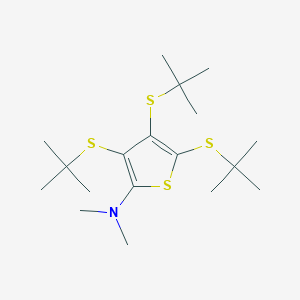
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
